![molecular formula Cl6H14O6Pt B13401412 Platinum muriaticum [hpus]](/img/structure/B13401412.png)
Platinum muriaticum [hpus]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloroplatinic acid hexahydrate: is an inorganic compound with the chemical formula H₂PtCl₆·6H₂O hexachloroplatinic acid hexahydrate or platinic chloride hexahydrate . This compound appears as reddish-brown crystals and is highly soluble in water. It is an important commercial source of platinum and is widely used in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chloroplatinic acid hexahydrate can be synthesized through several methods. The most common method involves dissolving platinum in hot aqua regia, a mixture of concentrated nitric acid and hydrochloric acid. The reaction can be represented as follows :
Pt+4HNO3+6HCl→H2PtCl6+4NO2+4H2O
The resulting orange/red solution can be evaporated to produce brownish-red crystals. Other methods include exposing an aqueous suspension of platinum particles to chlorine gas or using electrolysis .
Industrial Production Methods: In industrial settings, chloroplatinic acid hexahydrate is typically produced by dissolving platinum in aqua regia. The solution is then concentrated and purified to obtain the desired compound. This method is preferred due to its efficiency and the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Chloroplatinic acid hexahydrate undergoes various chemical reactions, including:
Oxidation: When heated, it decomposes to form platinum (IV) chloride, releasing hydrochloric acid and water.
Reduction: It can be reduced to platinum metal using reducing agents such as hydrogen or hydrazine.
Substitution: It can react with other halides to form different platinum complexes.
Common Reagents and Conditions:
Oxidation: Heating in the presence of oxygen or air.
Reduction: Using hydrogen gas or hydrazine in an aqueous solution.
Substitution: Reacting with halide salts in aqueous or organic solvents.
Major Products Formed:
Platinum (IV) chloride: from oxidation.
Platinum metal: from reduction.
Various platinum complexes: from substitution reactions.
Aplicaciones Científicas De Investigación
Chloroplatinic acid hexahydrate has numerous applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of chloroplatinic acid hexahydrate primarily involves its ability to form complexes with other molecules. The compound’s platinum center acts as a coordination site, allowing it to interact with various substrates and promote chemical reactions .
Comparación Con Compuestos Similares
- Potassium hexachloroplatinate (IV)
- Ammonium hexachloroplatinate (IV)
- Sodium hexachloroplatinate (IV)
- Hexachloropalladic acid
Comparison: Chloroplatinic acid hexahydrate is unique due to its high solubility in water and its ability to form stable complexes with a wide range of ligands. Compared to other hexachloroplatinate compounds, it is more commonly used in catalysis and the synthesis of platinum-based drugs .
Propiedades
Fórmula molecular |
Cl6H14O6Pt |
|---|---|
Peso molecular |
517.9 g/mol |
Nombre IUPAC |
platinum(4+);tetrachloride;hexahydrate;dihydrochloride |
InChI |
InChI=1S/6ClH.6H2O.Pt/h6*1H;6*1H2;/q;;;;;;;;;;;;+4/p-4 |
Clave InChI |
PIJUVEPNGATXOD-UHFFFAOYSA-J |
SMILES canónico |
O.O.O.O.O.O.Cl.Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,3-Benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13401331.png)
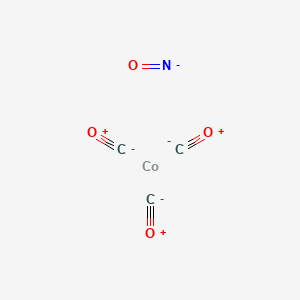

![4-[5-[(3,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B13401352.png)
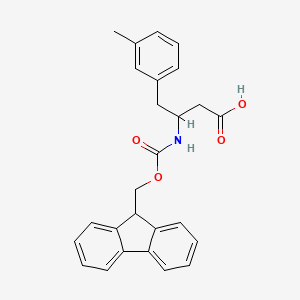
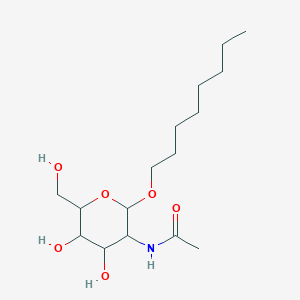



![(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-methylsulfonyloxyacetate](/img/structure/B13401405.png)
![2,3-dihydroxybutanedioic acid;methyl N-[1-[6-[5-[9,9-difluoro-7-[2-[2-[2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13401410.png)
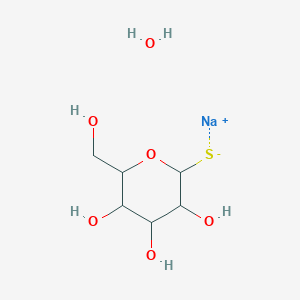
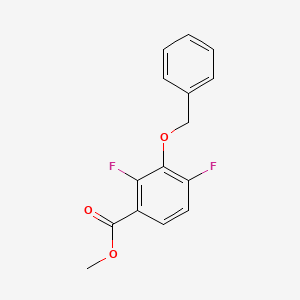
![morpholin-3-ylmethyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate](/img/structure/B13401429.png)
